molecular formula C6H7NO2S B026929 N-methoxythiophene-2-carboxamide CAS No. 103185-33-7

N-methoxythiophene-2-carboxamide

Cat. No. B026929
M. Wt: 157.19 g/mol
InChI Key: UGUORZSDWLYTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxythiophene-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of N-methoxythiophene-2-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

N-methoxythiophene-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-methoxythiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It also possesses a broad range of biological activities, making it a useful tool for investigating various signaling pathways and disease states. However, one of the limitations of N-methoxythiophene-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-methoxythiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another area of interest is its anti-viral activity, which could be explored further for the development of new antiviral drugs. Additionally, the mechanism of action of N-methoxythiophene-2-carboxamide could be further elucidated to better understand its biological activities and therapeutic potential.

Synthesis Methods

The synthesis of N-methoxythiophene-2-carboxamide involves the reaction of 2-thiophenecarboxylic acid with methoxyamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The reaction results in the formation of N-methoxythiophene-2-carboxamide as a white solid with a melting point of 163-165°C.

Scientific Research Applications

N-methoxythiophene-2-carboxamide has been extensively studied for its biological activities and therapeutic potential. It has been shown to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

103185-33-7

Product Name

N-methoxythiophene-2-carboxamide

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

N-methoxythiophene-2-carboxamide

InChI

InChI=1S/C6H7NO2S/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8)

InChI Key

UGUORZSDWLYTOJ-UHFFFAOYSA-N

SMILES

CONC(=O)C1=CC=CS1

Canonical SMILES

CONC(=O)C1=CC=CS1

synonyms

2-Thiophenecarboxamide,N-methoxy-(9CI)

Origin of Product

United States

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